Acetylcholine-1,1,2,2-d4 bromide
Overview
Description
Acetylcholine-1,1,2,2-d4 bromide is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of acetylcholine bromide, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its role as a neurotransmitter and its applications in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylcholine-1,1,2,2-d4 bromide typically involves the deuteration of acetylcholine bromide. The process begins with the preparation of deuterated choline, which is then acetylated to form acetylcholine-1,1,2,2-d4. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylcholine-1,1,2,2-d4 bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromide ion is replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce choline and acetic acid
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products
Scientific Research Applications
Acetylcholine-1,1,2,2-d4 bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of acetylcholine in biological systems.
Neurotransmitter Research: Helps in understanding the role of acetylcholine in neurotransmission and its effects on various physiological processes.
Pharmacological Studies: Used to investigate the effects of drugs on cholinergic systems and to develop new therapeutic agents
Mechanism of Action
Acetylcholine-1,1,2,2-d4 bromide exerts its effects by binding to muscarinic and nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including muscle contraction, neurotransmission, and modulation of heart rate. The binding of acetylcholine to these receptors triggers a cascade of intracellular events, leading to the desired physiological response .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine Bromide: The non-deuterated form of acetylcholine-1,1,2,2-d4 bromide.
Choline Bromide: A precursor in the synthesis of acetylcholine.
Muscarine Iodide: Another cholinergic compound with similar physiological effects
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic and kinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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